1,4-Bis[(trimethylsilyl)ethynyl]benzene
Overview
Description
1,4-Bis[(trimethylsilyl)ethynyl]benzene is a chemical compound with the molecular formula C16H22Si2 . It’s a type of diyne, a compound that contains two triple bonds .
Synthesis Analysis
The synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene involves the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride .Molecular Structure Analysis
The molecular structure of 1,4-Bis[(trimethylsilyl)ethynyl]benzene consists of a benzene ring with two ethynyl groups attached at the 1 and 4 positions. Each ethynyl group is further substituted with a trimethylsilyl group .Chemical Reactions Analysis
In terms of its reactivity, 1,4-Bis[(trimethylsilyl)ethynyl]benzene can undergo hydroalumination with di(tert-butyl)aluminium hydride, resulting in the addition of one Al-H bond to each C-C triple bond .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 292.1±36.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 86.6±0.4 cm3, and it has a molar volume of 291.5±5.0 cm3 .Scientific Research Applications
Organic Building Blocks
“1,4-Bis[(trimethylsilyl)ethynyl]benzene” is used as an organic building block in the synthesis of various organic compounds . It’s a diyne, meaning it contains two triple bonds, which makes it a versatile compound in organic synthesis .
Precursor for Silicon Carbide Coating
This compound can be used as a precursor for developing silicon carbide coating using a plasma-assisted chemical vapor deposition (CVD) process . Silicon carbide is a highly desirable material for its hardness and resistance to heat, making it useful in a variety of applications.
Quantitative NMR Spectroscopy
“1,4-Bis[(trimethylsilyl)ethynyl]benzene” can be used as a secondary standard in quantitative NMR (qNMR) spectroscopy . qNMR is a method used to determine the concentration of a substance in a solution, and this compound can be used as a reference standard due to its unique chemical shifts.
Hydroalumination Reactions
It reacts with di(tert-butyl)aluminium hydride by hydroalumination and undergoes addition of one Al-H bond to each C-C triple bond . This reaction is useful in the synthesis of complex organic compounds.
Catalyst Evaluation
“1,4-Bis[(trimethylsilyl)ethynyl]benzene” has been used in the synthesis of catalysts. For example, it has been used in the evaluation of citrate-stabilized palladium nanoparticles in the Sonogashira reaction .
Synthesis of Complex Organic Compounds
Due to its unique structure, “1,4-Bis[(trimethylsilyl)ethynyl]benzene” can be used in the synthesis of complex organic compounds. Its two ethynyl groups attached to a benzene ring through trimethylsilyl groups make it a versatile compound in organic synthesis .
Safety and Hazards
properties
IUPAC Name |
trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMWEXUJQSPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994107 | |
Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(trimethylsilyl)ethynyl]benzene | |
CAS RN |
73392-23-1 | |
Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 1,4-bis[(trimethylsilyl)ethynyl]benzene?
A: 1,4-Bis[(trimethylsilyl)ethynyl]benzene can be synthesized through several methods. One approach involves the nucleophilic attack of acetylide anions on para-quinones, followed by reduction with stannous chloride []. This method offers a "palladium-free" alternative to traditional cross-coupling reactions. Alternatively, it can be synthesized via a Sonogashira reaction using citrate-stabilized palladium nanoparticles as a catalyst [].
Q2: What is the significance of the trimethylsilyl groups in 1,4-bis[(trimethylsilyl)ethynyl]benzene?
A: The trimethylsilyl groups in 1,4-bis[(trimethylsilyl)ethynyl]benzene serve as protecting groups for the terminal alkynes. This allows for further functionalization through protodesilylation, enabling the synthesis of diverse oligo(phenyleneethynylene)s via palladium/copper-catalyzed cross-coupling reactions [].
Q3: What are the potential applications of 1,4-bis[(trimethylsilyl)ethynyl]benzene in materials science?
A: 1,4-Bis[(trimethylsilyl)ethynyl]benzene serves as a key building block for constructing conjugated polymers and other organic electronic materials. For instance, it can be utilized in the ruthenium-catalyzed synthesis of copoly(arylene/1,1-vinylene)s, which are cross-conjugated polymers with potential applications in optoelectronics []. Additionally, its derivatives with long alkoxy chains, like 1,4-diethynyl-2,5-bis(heptyloxy)benzene, are investigated for their liquid crystalline properties [].
Q4: How does the molecular structure of 1,4-bis[(trimethylsilyl)ethynyl]benzene influence its packing and intermolecular interactions?
A: The bulky trimethylsilyl groups and the linear ethynyl units in 1,4-bis[(trimethylsilyl)ethynyl]benzene significantly influence its crystal packing. Studies have shown that these large substituents lead to weak intermolecular interactions, primarily consisting of C-H...π interactions between the methylene hydrogen atoms and the acetylenic carbon atoms [].
Q5: Are there any studies on the thermal stability and vapor pressure of 1,4-bis[(trimethylsilyl)ethynyl]benzene?
A: Yes, research has investigated the thermal properties of 1,4-bis[(trimethylsilyl)ethynyl]benzene for potential applications in chemical vapor deposition processes. The standard enthalpy of sublimation (ΔsH°) for this compound was determined to be 72.4 ± 0.6 kJ mol−1, and its vapor pressure characteristics have been studied in the context of thin-film deposition processes for materials like silicon carbide [].
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